molecular formula C20H17NO7 B11148158 (2R)-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(4-hydroxyphenyl)ethanoic acid

(2R)-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(4-hydroxyphenyl)ethanoic acid

Cat. No.: B11148158
M. Wt: 383.4 g/mol
InChI Key: UYUSSEBPUOEDQQ-GOSISDBHSA-N
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Description

2-[2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-(4-HYDROXYPHENYL)ACETIC ACID is a complex organic compound with a molecular structure that includes a chromen-2-one (coumarin) core. This compound is known for its diverse biological and pharmacological activities, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 2-[2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-(4-HYDROXYPHENYL)ACETIC ACID typically involves multiple steps. One common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents in the presence of a base such as triethylamine . The reaction conditions often involve the use of dichloromethane as a solvent at room temperature. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-(4-HYDROXYPHENYL)ACETIC ACID has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. The specific molecular targets and pathways depend on the biological context and the specific derivatives of the compound being studied .

Comparison with Similar Compounds

Similar compounds include other derivatives of chromen-2-one, such as:

Compared to these compounds, 2-[2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-(4-HYDROXYPHENYL)ACETIC ACID is unique due to its specific functional groups and the resulting biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H17NO7

Molecular Weight

383.4 g/mol

IUPAC Name

(2R)-2-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-(4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C20H17NO7/c1-10-14-7-6-13(23)8-16(14)28-20(27)15(10)9-17(24)21-18(19(25)26)11-2-4-12(22)5-3-11/h2-8,18,22-23H,9H2,1H3,(H,21,24)(H,25,26)/t18-/m1/s1

InChI Key

UYUSSEBPUOEDQQ-GOSISDBHSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NC(C3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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